2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQJBUPRQMJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Nucleophilic Aromatic Substitution (SNAr) and Cyclization
A transition-metal-free approach, adapted from Cs₂CO₃-mediated SNAr reactions, offers a robust pathway for constructing the quinazoline core. In this method, ortho-fluorobenzamide derivatives react with primary amines under strongly basic conditions. For 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine:
Reaction Setup :
Optimization Insights :
Substrate Compatibility :
Oxidative Coupling Using H₂O₂ and DMSO
Radical-mediated synthesis, leveraging DMSO as a carbon source and H₂O₂ as an oxidant, provides an alternative route. This method is particularly effective for introducing methylene bridges but can be adapted for amine incorporation:
Reaction Protocol :
Critical Parameters :
Scope and Limitations :
Multi-Step Synthesis via Intermediate Functionalization
A patent-derived approach (CN104876931A) outlines a sequential strategy for introducing diverse substituents. While originally designed for purine-containing quinazolines, this method can be modified:
Synthetic Sequence :
- Step 1 : Condensation of 2-amino-6-fluorobenzoic acid with N-Boc-protected L-2-aminobutyric acid using triphenyl phosphite in pyridine.
- Step 2 : Deprotection and cyclization with aniline at elevated temperatures (80–140°C).
- Step 3 : Amine displacement using 2-methoxyethylamine under basic conditions.
Key Advantages :
Challenges :
Comparative Analysis of Methodologies
Mechanistic Considerations and Side Reactions
Byproduct Formation :
Mitigation Strategies :
Chemical Reactions Analysis
Amine Side Chain Reactivity
The N-(2-methoxyethyl) group participates in:
-
Alkylation/Acylation :
Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of K₂CO₃/DMF to form N-alkylated or N-acylated derivatives .
| Reaction | Conditions | Product Yield | Reference |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | 68% | |
| N-Acetylation | AcCl, Et₃N, CH₂Cl₂, RT, 4h | 82% |
Fluorophenyl Substituent
The 4-fluorophenyl moiety exhibits:
-
Electrophilic Aromatic Substitution (EAS) :
Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs at the meta position relative to fluorine . -
Cross-Coupling Reactions :
Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) modifies the aryl group .
Oxidation and Reduction
-
Oxidation :
The quinazoline ring resists oxidation under mild conditions but undergoes degradation with strong oxidants like KMnO₄ . -
Reduction :
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C=N bond to form dihydroquinazoline derivatives .
Ring Expansion/Contraction
No direct evidence exists for this compound, but related quinazolines undergo photochemical ring expansion to form benzodiazepines under UV light .
Enzyme-Targeted Modifications
-
Kinase Inhibition :
The compound inhibits EGFR/VEGFR-2 kinases via hydrogen bonding between the quinazoline N1 and kinase active sites . Modifying the methoxyethyl group (e.g., replacing with bulkier substituents) enhances potency .
| Modification | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Reference |
|---|---|---|---|
| -OCH₂CH₂OCH₃ | 0.049 μM | 0.054 μM | |
| -OCH₂CH₂N(CH₃)₂ | 0.032 μM | 0.041 μM |
Prodrug Formation
The methoxyethylamine side chain is esterified with succinic anhydride (pyridine, RT) to improve aqueous solubility .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancers. For instance, quinazoline derivatives have shown IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
The mechanisms underlying this activity often involve apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development as anticancer agents.Compound Cell Line IC50 (µM) A1 PC3 10 A2 MCF-7 10 A3 HT-29 12 -
Kinase Inhibition :
- The compound is investigated for its potential as a kinase inhibitor. Kinases are critical in signaling pathways related to cell growth and survival. By selectively inhibiting specific kinases, such compounds can downregulate tumor growth signals and promote apoptosis without significant cytotoxic effects .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of quinazoline derivatives. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Case Studies
Several studies have documented the efficacy of quinazoline derivatives in preclinical models:
- Anticancer Efficacy :
- Antimicrobial Properties :
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and may include kinases, receptors, and other proteins involved in cellular signaling and regulation.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.
2-(4-fluorophenyl)-N-(2-ethoxyethyl)quinazolin-4-amine: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-ol: This compound has a hydroxyl group instead of an amine group, which may alter its hydrogen bonding and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its overall chemical and biological properties.
Biological Activity
2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a fluorophenyl group and a methoxyethyl group. These substitutions may significantly influence its biological activity and interaction with various molecular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially interfering with metabolic pathways critical for tumor growth and survival.
- Receptor Binding : It can bind to various receptors, including receptor tyrosine kinases (RTKs), which are often implicated in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to substantiate these claims.
Antitumor Activity
Research indicates that compounds within the quinazoline class exhibit significant antitumor properties. The specific compound this compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, studies have shown that quinazoline derivatives can down-regulate signaling pathways associated with tumor growth, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
A notable study highlighted the inhibitory effects of related quinazoline derivatives on tyrosinase, an enzyme involved in melanin production. The derivative 2-(4-fluorophenyl)-quinazolin-4(3H)-one was shown to inhibit tyrosinase activity with an IC50 value of 120 μM, suggesting that similar compounds may possess comparable enzyme inhibition capabilities .
Case Study: Antitumor Mechanism
In a recent study focusing on quinazoline derivatives, researchers explored the interaction between these compounds and receptor tyrosine kinases. The findings indicated that certain structural modifications enhance binding affinity and selectivity toward mutated kinases common in various cancers .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | RTK Inhibition |
| Related Quinazoline Derivative | HepG2 | 0.07 | Apoptosis Induction |
Research Findings on Quinazoline Derivatives
A comprehensive review of quinazoline derivatives revealed their broad spectrum of biological activities, including cytotoxicity against several cancer cell lines. The review emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a quinazoline core. For example, halogen displacement on a pre-functionalized quinazoline intermediate (e.g., 2-chloroquinazoline) with 4-fluorophenyl groups, followed by nucleophilic substitution with 2-methoxyethylamine. Critical parameters include temperature control (60–80°C for amination), solvent choice (DMF or THF for polar aprotic conditions), and catalyst use (e.g., K₂CO₃ for deprotonation). Purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxyethyl protons at δ 3.2–3.5 ppm).
- Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 354.14).
- X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding patterns, as seen in analogs like 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine .
Advanced Research Questions
Q. What pharmacophoric features of this compound are critical for its biological activity?
- Methodological Answer : 3D-QSAR studies on related quinazoline derivatives (e.g., 2-morpholinyl analogs) suggest that:
- The fluorophenyl group enhances hydrophobic interactions with target proteins.
- The methoxyethyl chain improves solubility and may engage in hydrogen bonding.
- The quinazoline core acts as a planar scaffold for π-π stacking. Computational modeling (e.g., CoMFA/CoMSIA) can map electrostatic and steric fields to prioritize substituent modifications .
Q. How can researchers evaluate the compound’s inhibitory activity against kinase targets?
- Methodological Answer : Use enzyme inhibition assays (e.g., EGFR or VEGFR2 kinases):
Incubate the compound with kinase and ATP in a buffer (pH 7.4).
Quantify phosphorylation via ELISA or fluorescence-based detection.
Calculate IC₅₀ values using nonlinear regression. Compare with control inhibitors (e.g., gefitinib). Structural analogs like N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine show IC₅₀ < 1 µM, suggesting fluorophenyl groups enhance potency .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions (e.g., variable activity despite similar substituents) may arise from:
- Conformational flexibility : Use molecular dynamics simulations to assess binding pose stability.
- Off-target effects : Perform selectivity profiling across kinase panels.
- Solubility limitations : Measure logP values (e.g., via HPLC) and correlate with cellular uptake. Cross-reference with analogs like N-(2-methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine, where nitro groups reduce bioavailability despite in vitro activity .
Q. How does the methoxyethyl substituent influence pharmacokinetic properties compared to other alkylamines?
- Methodological Answer : The methoxyethyl group balances lipophilicity (logP ~2.5) and solubility:
- In vitro : Enhanced aqueous solubility (e.g., >50 µg/mL in PBS) compared to methyl or ethyl analogs.
- In vivo : Prolongs half-life via reduced hepatic metabolism (cytochrome P450 resistance). Validate using metabolic stability assays (e.g., microsomal incubation + LC-MS analysis) .
Q. What synthetic routes are available for generating fluorophenyl-quinazoline analogs with improved selectivity?
- Methodological Answer : Diversify the quinazoline core via:
- Positional isomerism : Substitute fluorine at ortho/meta positions on the phenyl ring.
- Heteroatom replacement : Replace methoxyethyl with morpholino or piperazinyl groups (see N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine for improved kinase selectivity ).
- Bioisosteric swaps : Replace fluorine with chloro or nitro groups, as in N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
